1-(2-Chlorophenyl)pyrazole-4-boronic acid
Overview
Description
1-(2-Chlorophenyl)pyrazole-4-boronic acid is an organoboron compound that features a boronic acid group attached to a pyrazole ring, which is further substituted with a 2-chlorophenyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in the body
Mode of Action
It’s known that boronic acids are often used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Biochemical Pathways
Boronic acids are known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura coupling . This could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
As a boronic acid, it’s likely to have good bioavailability due to its ability to form reversible covalent bonds with biological targets . .
Result of Action
Boronic acids are known to interact with various enzymes and receptors, which could potentially lead to a wide range of effects .
Action Environment
The action of 1-(2-Chlorophenyl)pyrazole-4-boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of other molecules can also influence the compound’s action, as boronic acids can form reversible covalent bonds with various biological targets .
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)pyrazole-4-boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the 2-Chlorophenyl Group: This step involves the substitution of the pyrazole ring with a 2-chlorophenyl group, often through a nucleophilic aromatic substitution reaction.
Boronic Acid Functionalization:
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)pyrazole-4-boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The pyrazole ring and the 2-chlorophenyl group can participate in various substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed from these reactions are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
1-(2-Chlorophenyl)pyrazole-4-boronic acid has several applications in scientific research:
Comparison with Similar Compounds
1-(2-Chlorophenyl)pyrazole-4-boronic acid can be compared with other boronic acid derivatives and pyrazole compounds:
4-Chlorophenylboronic Acid: Similar in structure but lacks the pyrazole ring, making it less versatile in certain reactions.
1H-Pyrazole-4-boronic Acid: Similar pyrazole structure but without the 2-chlorophenyl group, affecting its reactivity and applications.
2,4-Dichlorophenylboronic Acid: Contains additional chlorine substitution, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
[1-(2-chlorophenyl)pyrazol-4-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BClN2O2/c11-8-3-1-2-4-9(8)13-6-7(5-12-13)10(14)15/h1-6,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLVNKOFJKGBIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=CC=C2Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674393 | |
Record name | [1-(2-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-91-5 | |
Record name | B-[1-(2-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(2-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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